Benzo[d]thiazole-4-carbaldehyde

Catalog No.
S974749
CAS No.
1213833-90-9
M.F
C8H5NOS
M. Wt
163.194
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[d]thiazole-4-carbaldehyde

CAS Number

1213833-90-9

Product Name

Benzo[d]thiazole-4-carbaldehyde

IUPAC Name

1,3-benzothiazole-4-carbaldehyde

Molecular Formula

C8H5NOS

Molecular Weight

163.194

InChI

InChI=1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H

InChI Key

VCNWADMZUYTNIH-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)SC=N2)C=O

Neurotransmitter Modulation

Specific Scientific Field

Neurochemistry and Pharmacology

Summary

Thiazole-containing compounds play a role in neurotransmitter modulation. For instance:

    Pramipexole: Contains an aminothiazole moiety and exhibits dopamine D2 agonist activity, used in Parkinson’s disease treatment.

    Riluzole: An aminothiazole-based drug licensed for managing Lou Gehrig’s disease.

Results

References:

Benzo[d]thiazole-4-carbaldehyde is a heterocyclic compound characterized by a benzothiazole core with a formyl group at the fourth position. Its molecular formula is C8H5NOSC_8H_5NOS, and it has a molecular weight of approximately 163.20 g/mol. This compound features a thiazole ring fused to a benzene ring, which contributes to its unique chemical properties and biological activities. The presence of the aldehyde functional group enhances its reactivity, making it a valuable intermediate in organic synthesis.

, primarily due to the reactivity of the aldehyde group. Key reactions include:

  • Condensation Reactions: It can react with amines or thiols to form imines or thiazoles, respectively.
  • Nucleophilic Additions: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Cyclization Reactions: Under specific conditions, it can participate in cyclization reactions to yield more complex heterocycles.

These reactions are essential for synthesizing more complex compounds and exploring its biological activity.

Benzo[d]thiazole-4-carbaldehyde exhibits significant biological activities, making it an important compound in medicinal chemistry. Some of its noted activities include:

  • Antimicrobial Properties: Studies have shown that derivatives of benzothiazole compounds possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Research indicates that benzothiazole derivatives can inhibit cancer cell growth and induce apoptosis in certain cancer types.
  • Anti-inflammatory Effects: Some studies suggest that these compounds may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

The biological activity is often attributed to the structural features of the benzothiazole moiety, which allows for interaction with biological targets.

The synthesis of benzo[d]thiazole-4-carbaldehyde can be achieved through several methods:

  • Condensation Reactions: This method typically involves the reaction between 2-aminobenzenethiol and an appropriate aldehyde under acidic or basic conditions. For example, heating 2-aminobenzenethiol with benzaldehyde can yield benzo[d]thiazole derivatives effectively .
  • One-Pot Reactions: Recent advances have introduced one-pot synthesis methods that simplify the process by combining multiple steps into a single reaction vessel. This approach often uses metal-free catalysts under mild conditions, enhancing sustainability .
  • Visible-Light Catalysis: Innovative methods utilizing visible-light-driven reactions have been developed, allowing for the formation of benzothiazoles without harsh reagents or conditions .

These methods highlight the versatility and efficiency of synthesizing benzo[d]thiazole-4-carbaldehyde.

Benzo[d]thiazole-4-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing bioactive compounds with potential therapeutic applications.
  • Agricultural Chemicals: Some derivatives exhibit fungicidal properties, making them useful in crop protection.
  • Material Science: The compound's unique properties allow for its use in developing novel materials with specific functionalities.

These applications underscore its significance in both industrial and research settings.

Interaction studies involving benzo[d]thiazole-4-carbaldehyde focus on its binding affinity with various biological targets. Research has shown:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to disease pathways, providing insights into its potential as a drug candidate.
  • Molecular Docking Studies: Computational studies have been conducted to predict how benzo[d]thiazole derivatives interact with target proteins, aiding in drug design efforts .

These studies are crucial for understanding the compound's mechanism of action and optimizing its biological activity.

Several compounds share structural similarities with benzo[d]thiazole-4-carbaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Attributes
Benzo[d]thiazole-5-carbaldehydeSimilar benzothiazole structureDifferent position of the formyl group
Benzo[d]thiazole-6-carbaldehydeSimilar core structureVariation in substituents affecting reactivity
1,3-Benzothiazole-2-carbaldehydeDifferent positioning of functional groupsUnique reactivity pattern
5-Methylthiazole-4-carbaldehydeMethyl substitution on thiazole ringAltered electronic properties

These comparisons illustrate how variations in substituents and positions can significantly influence the chemical properties and biological activities of these compounds. Benzo[d]thiazole-4-carbaldehyde stands out due to its specific aldehyde positioning and resultant reactivity profile.

XLogP3

1.8

Wikipedia

1,3-Benzothiazole-4-carbaldehyde

Dates

Modify: 2023-08-15

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